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molecular formula C14H20O3 B8384330 1-(3-Cyclopentyloxy-4-methoxyphenyl)ethanol

1-(3-Cyclopentyloxy-4-methoxyphenyl)ethanol

Cat. No. B8384330
M. Wt: 236.31 g/mol
InChI Key: JKLSPSUHPACCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122705B2

Procedure details

To the 3-cyclopentyloxy-4-methoxybenzaldehyde in THF solution from Example 1, 3 M methyl magnesium chloride in THF (240 mL) was added dropwise at −10 to -4° C. over 5 hours. After stirring an additional 1 hour at 0° C., HPLC showed 0.07% aldehyde remaining. The reaction mixture was slowly treated with 20% ammonium chloride (340 g) and then acidified with 10% hydrochloric acid (270 g) to a pH of 8. The layers were separated, the aqueous layer extracted with THF, and the combined extracts washed with brine. The organic solution was concentrated to give 1-(3-cyclopentyloxy-4-methoxyphenyl) ethanol as an oil (115.05 g, 81% yield, purity 94.4% by HPLC area). 1H-NMR: 6.93 (d, J=1.8 Hz, 1H), 6.88 (dd, J=8.2 Hz, J=1.8 Hz, 1H), 6.83 (d, J=8.2, 1H), 4.80 (m, 2H), 3.84 (s, 3H), 1.99–1.80 (m, 6H), 1.61 (m, 2H), and 1.48 (d, J=6.4 Hz, 3H). 13C-NMR: 149.2, 147.6, 138.5, 117.5, 112.3, 111.7, 80.3, 70.0, 56.0, 32.7, 25.0, and 24.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Three
Quantity
270 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+].Cl.[CH:20]1(OC2C=C(C=C(OC)C=2)C=O)CCCC1>C[Mg]Cl.C1COCC1>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:10]([OH:11])[CH3:20])[CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
Name
THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=C(C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[Mg]Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
340 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
270 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring an additional 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with THF
WASH
Type
WASH
Details
the combined extracts washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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